Cas no 116632-14-5 (3-iodonaphthalen-2-amine)

3-iodonaphthalen-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-iodonaphthalen-2-amine
- SureCN1672114
- 2-AMINO-3-IODONAPHTHALENE
- 2-Naphthalenamine, 3-iodo-
- CTK4A9913
- 3-iodo-[2]naphthylamine
- AGN-PC-008V0T
- AG-D-38149
- BB 0261727
- 3-Jod-[2]naphthylamin
- 3-Jod-2-amino-naphthalin
- 3-iodo-2-aminonaphthalene
- 3-iodo-2-naphthylamine
- 2-Naphthalenamine,3-iodo
- A922129
- SCHEMBL1672114
- DTXSID50465524
- DS-12166
- SY045819
- 116632-14-5
- MFCD12028563
- CS-0134563
- AKOS015854878
- DB-083947
-
- MDL: MFCD12028563
- インチ: InChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2
- InChIKey: KAOTXIGLMDOHJJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=CC(=C(C=C2C=C1)N)I
計算された属性
- せいみつぶんしりょう: 268.97000
- どういたいしつりょう: 268.97015g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- PSA: 26.02000
- LogP: 3.60780
3-iodonaphthalen-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM235206-1g |
3-Iodonaphthalen-2-amine |
116632-14-5 | 95% | 1g |
$425 | 2023-01-08 | |
abcr | AB447491-1 g |
3-Iodonaphthalen-2-amine; . |
116632-14-5 | 1g |
€830.00 | 2023-04-22 | ||
Alichem | A219000244-1g |
3-Iodonaphthalen-2-amine |
116632-14-5 | 95% | 1g |
$998.00 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ET825-250mg |
3-iodonaphthalen-2-amine |
116632-14-5 | 97% | 250mg |
2047CNY | 2021-05-08 | |
Aaron | AR000DL0-250mg |
2-Naphthalenamine, 3-iodo- |
116632-14-5 | 98% | 250mg |
$49.00 | 2025-01-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU719-5g |
3-iodonaphthalen-2-amine |
116632-14-5 | 95% | 5g |
¥5863.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU719-100mg |
3-iodonaphthalen-2-amine |
116632-14-5 | 95% | 100mg |
¥171.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU719-1g |
3-iodonaphthalen-2-amine |
116632-14-5 | 95% | 1g |
¥1477.0 | 2024-04-25 | |
A2B Chem LLC | AA16504-100mg |
2-Amino-3-iodonaphthalene |
116632-14-5 | 95% | 100mg |
$16.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205203-250mg |
3-Iodonaphthalen-2-amine |
116632-14-5 | 98% | 250mg |
¥564.00 | 2024-08-09 |
3-iodonaphthalen-2-amine 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
3-iodonaphthalen-2-amineに関する追加情報
Comprehensive Overview of 3-Iodonaphthalen-2-amine (CAS No. 116632-14-5): Properties, Applications, and Research Insights
3-Iodonaphthalen-2-amine (CAS No. 116632-14-5) is a halogenated aromatic amine derivative that has garnered significant attention in organic synthesis and pharmaceutical research. This compound, characterized by its naphthalene backbone substituted with an iodine atom at the 3-position and an amino group at the 2-position, serves as a versatile intermediate in the development of advanced materials and bioactive molecules. Its unique structural features make it a valuable building block for cross-coupling reactions, palladium-catalyzed transformations, and fluorescence-based probes, aligning with current trends in sustainable chemistry and precision medicine.
In recent years, the demand for iodinated naphthalene derivatives like 3-Iodonaphthalen-2-amine has surged due to their role in OLED materials and organic semiconductors. Researchers are actively exploring its potential in optoelectronic devices, where its electron-rich aromatic system and halogen substituent enable tunable luminescence properties. This aligns with the global push for energy-efficient technologies, a topic frequently searched in scientific databases and AI-driven platforms. Additionally, its application in bioconjugation and proteomics highlights its relevance in cutting-edge drug discovery workflows.
The synthesis of 3-Iodonaphthalen-2-amine typically involves direct iodination of naphthalene precursors or Buchwald-Hartwig amination strategies, reflecting modern preferences for atom-economical methods. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for verifying its purity, a key concern for users searching for high-purity intermediates. Environmental and safety considerations also drive interest in green solvent alternatives for its processing, a hotspot in sustainable chemistry discussions.
From a commercial perspective, CAS No. 116632-14-5 is often sought after by suppliers specializing in fine chemicals and custom synthesis. Its stability under inert conditions and compatibility with microwave-assisted reactions further enhance its utility in high-throughput screening. As AI-powered platforms increasingly guide chemical procurement, optimizing product listings with technical descriptors like reaction scalability and structural analogs can improve visibility in search results.
Ongoing research explores the compound’s role in photoredox catalysis and C-H activation, addressing trending queries about catalytic efficiency and selective functionalization. Its potential in bioimaging applications, particularly when coupled with nanoparticle carriers, resonates with interdisciplinary studies merging chemistry and nanotechnology. For laboratories focusing on molecular tagging or ligand design, this compound offers a balance of reactivity and modularity.
In summary, 3-Iodonaphthalen-2-amine (CAS No. 116632-14-5) exemplifies the convergence of traditional organic chemistry with contemporary technological demands. Its adaptability across material science, medicinal chemistry, and catalysis ensures sustained relevance in both academic and industrial settings, while SEO-optimized content around its synthetic routes and emerging applications can effectively engage target audiences.
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